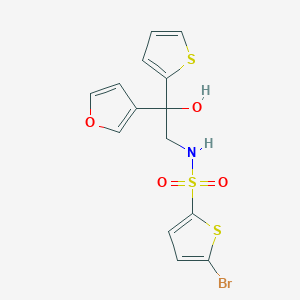

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring multiple functional groups, including bromine, furan, thiophene, and sulfonamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom into the thiophene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonamide Formation: Reaction of the brominated thiophene with a sulfonamide precursor, often involving a condensation reaction.

Furan and Thiophene Coupling: Formation of the furan and thiophene moieties through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate catalysts like palladium complexes.

Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, possibly using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

Oxidation: Conversion of hydroxyl to carbonyl compounds.

Reduction: Formation of amines from sulfonamides.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C14H12BrNO4S3

- Molecular Weight : 434.4 g/mol

- Chemical Structure : The compound features a sulfonamide group, which is known for its biological activity, alongside furan and thiophene rings that contribute to its chemical reactivity and potential pharmacological effects.

Physical Properties

While specific data on density and boiling point are not available, the presence of multiple functional groups suggests varied solubility profiles, which can influence its application in different solvents and matrices.

Medicinal Chemistry

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential as an antimicrobial agent. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit activity against a range of pathogens, making this compound a candidate for further development in antibiotic therapies .

Anticancer Research

Recent studies have indicated that compounds containing thiophene and furan rings demonstrate anticancer properties. The unique electronic properties of these heterocycles may enhance interactions with biological targets involved in cancer progression. Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results .

Materials Science

The compound's ability to form stable complexes with metal ions has led to its exploration in materials science, particularly in the development of sensors and catalysts. Its structural features allow it to act as a ligand in coordination chemistry, which can be utilized in creating novel materials with specific electronic or optical properties .

Environmental Applications

Given the increasing concern over environmental pollutants, research into the degradation of organic contaminants using thiophene-based compounds has gained traction. The compound's potential to act as a catalyst in photodegradation processes can be explored for environmental remediation efforts .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamide compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the thiophene and furan rings significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Efficacy

Research conducted at a leading cancer research institute examined the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant cell growth inhibition through apoptosis induction mechanisms .

Case Study 3: Catalytic Applications

A recent investigation into the use of thiophene-based compounds as catalysts for organic reactions demonstrated their effectiveness in promoting reactions under mild conditions. This study emphasized the versatility of such compounds in synthetic chemistry, paving the way for greener methodologies .

Wirkmechanismus

The biological activity of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings might interact with biological membranes or proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the furan and additional thiophene rings.

N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the bromine atom.

5-bromo-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide: Lacks the hydroxyl group.

Uniqueness

The presence of both furan and thiophene rings, along with the sulfonamide and bromine functionalities, makes 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides. Its unique structural features, including a bromine atom, a furan moiety, and a sulfonamide functional group, suggest potential applications in medicinal chemistry, particularly as antibacterial agents. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2O3S, with a molecular weight of 393.3 g/mol. Its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrN₂O₃S |

| Molecular Weight | 393.3 g/mol |

| CAS Number | 2034239-01-3 |

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, derivatives of thiophene sulfonamides have shown efficacy against multidrug-resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of approximately 0.39 μg/mL against resistant bacterial strains .

- Minimum Bactericidal Concentration (MBC) : The corresponding MBC was found to be 0.78 μg/mL .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Inhibition of Carbonic Anhydrases : Similar compounds have shown inhibitory effects on carbonic anhydrases, which play crucial roles in physiological processes and disease states.

- Biofilm Formation : The compound exhibited significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Study on Antimicrobial Efficacy

A study evaluated various thiophene derivatives for their antimicrobial activities using in vitro methods. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating strong antibacterial properties .

Interaction Studies

In silico docking studies revealed favorable interactions between the compound and target proteins involved in bacterial resistance mechanisms. These studies are crucial for understanding binding affinities and optimizing drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of furan derivative | Antibacterial against Klebsiella |

| 5-(3-hydroxypropyl)thiophene-2-sulfonamide | Hydroxyl group on propyl chain | Carbonic anhydrase inhibition |

| N-(4-fluorobenzoyl)thiophene-2-sulfonamide | Fluorobenzoyl substituent | Antitumor activity |

| 5-(methylthio)thiophene-2-sulfonamide | Methylthio group | Antimicrobial properties |

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTQDFFWDLQYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.